2-Bromo-3-(5-bromo-2-thienyl)-1-propene
CAS No.: 951886-05-8
Cat. No.: VC8332052
Molecular Formula: C7H6Br2S
Molecular Weight: 282 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951886-05-8 |
|---|---|
| Molecular Formula | C7H6Br2S |
| Molecular Weight | 282 g/mol |
| IUPAC Name | 2-bromo-5-(2-bromoprop-2-enyl)thiophene |
| Standard InChI | InChI=1S/C7H6Br2S/c1-5(8)4-6-2-3-7(9)10-6/h2-3H,1,4H2 |
| Standard InChI Key | ISSVQSURELTRGO-UHFFFAOYSA-N |
| SMILES | C=C(CC1=CC=C(S1)Br)Br |
| Canonical SMILES | C=C(CC1=CC=C(S1)Br)Br |
Introduction
2-Bromo-3-(5-bromo-2-thienyl)-1-propene is an organic compound featuring a brominated thiophene ring attached to a propene chain. Its chemical formula is C₇H₆Br₂S, and it has a molecular weight of approximately 282.01 g/mol, although some sources may slightly vary in their calculations . This compound is primarily used for research and development purposes, particularly in the fields of chemistry and biology.
Synthesis and Preparation
The synthesis of 2-Bromo-3-(5-bromo-2-thienyl)-1-propene typically involves the bromination of a thiophene derivative followed by the introduction of a propene group. A common method involves the bromination of 2-thienylpropene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions on the thiophene ring.
Applications in Research
2-Bromo-3-(5-bromo-2-thienyl)-1-propene has several applications in scientific research:
-
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
-
Biology: The compound is used in the study of biological pathways and interactions involving brominated thiophenes.
-
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Safety and Handling
2-Bromo-3-(5-bromo-2-thienyl)-1-propene is classified as an irritant and should be handled with caution. It is recommended for research and development purposes only and should be stored at ambient temperatures . The compound is not listed on the EPA’s TSCA inventory, and its use must comply with all applicable government regulations .
Potential Biological Activity
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| Similar Thiophene Derivatives | Varies | Various Bacterial Strains |
Synthesis Overview
| Method | Conditions | Catalyst |
|---|---|---|
| Bromination of Thiophene Derivative | Controlled Conditions | Iron(III) Bromide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume